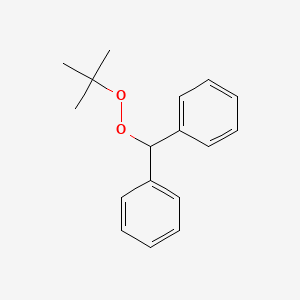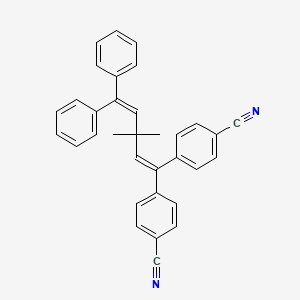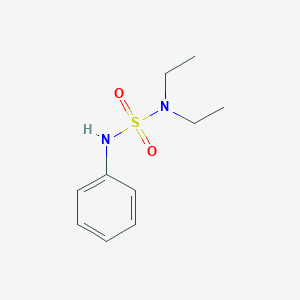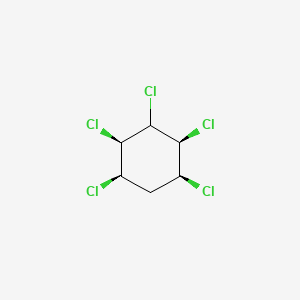
(1S,2S,4R,5R)-1,2,3,4,5-pentachlorocyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S,4R,5R)-1,2,3,4,5-pentachlorocyclohexane is a chlorinated cyclohexane derivative. This compound is characterized by the presence of five chlorine atoms attached to a cyclohexane ring. It is one of the stereoisomers of pentachlorocyclohexane, which can exist in multiple forms due to the different possible arrangements of chlorine atoms around the cyclohexane ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,4R,5R)-1,2,3,4,5-pentachlorocyclohexane typically involves the chlorination of cyclohexane. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms to the desired positions on the cyclohexane ring. The process may involve the use of chlorine gas in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactors where cyclohexane is continuously fed and reacted with chlorine gas. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the desired product. The resulting mixture is then subjected to purification processes, such as distillation or crystallization, to isolate this compound.
化学反応の分析
Types of Reactions
(1S,2S,4R,5R)-1,2,3,4,5-pentachlorocyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives or cyclohexane itself.
Oxidation Reactions: Oxidation can lead to the formation of cyclohexanone or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or ammonia. The reactions are typically carried out in polar solvents like water or alcohols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution Reactions: Products include hydroxylated or aminated cyclohexane derivatives.
Reduction Reactions: Products include partially chlorinated cyclohexanes or cyclohexane.
Oxidation Reactions: Products include cyclohexanone or other oxidized cyclohexane derivatives.
科学的研究の応用
(1S,2S,4R,5R)-1,2,3,4,5-pentachlorocyclohexane has various applications in scientific research:
Chemistry: It is used as a model compound to study the effects of chlorination on the chemical properties of cyclohexane.
Biology: Research on its biological activity and potential effects on living organisms.
Medicine: Investigations into its potential use as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which (1S,2S,4R,5
特性
CAS番号 |
56994-24-2 |
|---|---|
分子式 |
C6H7Cl5 |
分子量 |
256.4 g/mol |
IUPAC名 |
(1S,2S,4R,5R)-1,2,3,4,5-pentachlorocyclohexane |
InChI |
InChI=1S/C6H7Cl5/c7-2-1-3(8)5(10)6(11)4(2)9/h2-6H,1H2/t2-,3+,4-,5+,6? |
InChIキー |
SCTBPPSXYXJCFE-VJTZZWJDSA-N |
異性体SMILES |
C1[C@H]([C@H](C([C@H]([C@H]1Cl)Cl)Cl)Cl)Cl |
正規SMILES |
C1C(C(C(C(C1Cl)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Chloro-2-[(Z)-(2-chlorocyclohexyl)-NNO-azoxy]cyclohexane](/img/structure/B14627731.png)
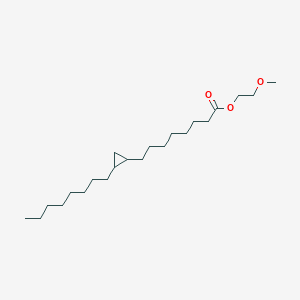
![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;prop-2-enoic acid](/img/structure/B14627746.png)
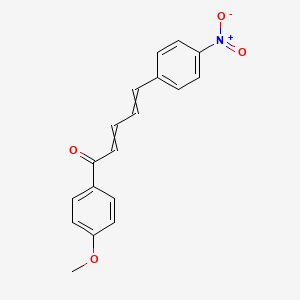
![N,N-Diethyl-5-methyl-1-phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-4-amine](/img/structure/B14627749.png)
![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;prop-2-enoic acid](/img/structure/B14627762.png)
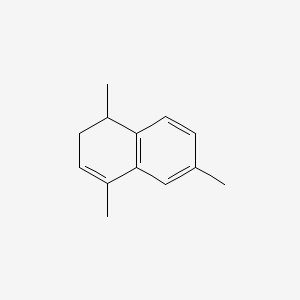
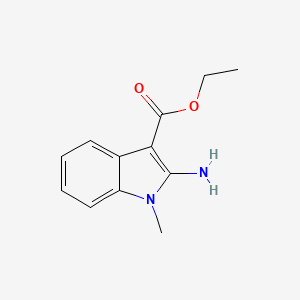
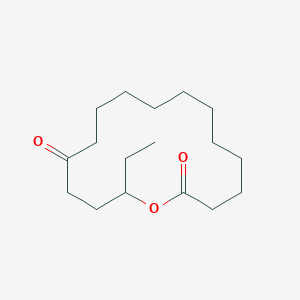
![N-[2-(2-Chlorophenoxy)phenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14627781.png)
